2-{[1-(5-chloropyrimidin-2-yl)azetidin-3-yl]methyl}-6-(3,5-dimethyl-1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-{[1-(5-chloropyrimidin-2-yl)azetidin-3-yl]methyl}-6-(3,5-dimethyl-1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one is a useful research compound. Its molecular formula is C17H18ClN7O and its molecular weight is 371.83. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用机制
Target of Action
The primary target of this compound is the GPR119 receptor . GPR119 is a G protein-coupled receptor that is expressed in the pancreas and gastrointestinal tract .
Mode of Action
As a GPR119 agonist, this compound stimulates the receptor, leading to a series of intracellular events . The activation of GPR119 stimulates glucose-dependent insulin release by direct action in the pancreas and promotes the secretion of the incretin GLP-1 in the gastrointestinal tract .
Biochemical Pathways
The activation of GPR119 leads to an increase in cyclic AMP (cAMP) levels, which in turn activates protein kinase A (PKA). PKA then phosphorylates various target proteins, leading to the release of insulin in the pancreas and GLP-1 in the gastrointestinal tract .
Pharmacokinetics
It is converted by liver carboxyesterase (CES1) to its active form . The active drug concentration in mice was found to be 33.9 μg/mL 0.5 hr post a 300 mg/kg oral dose, and 9.0 μg/mL in monkeys 0.5 hr post a 30 mg/kg oral dose .
Result of Action
The activation of GPR119 by this compound leads to the release of insulin and GLP-1. This results in improved glucose homeostasis, as insulin promotes the uptake of glucose into cells, and GLP-1 slows gastric emptying and promotes satiety .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the activity of liver carboxyesterase (CES1), which converts the prodrug to its active form, can be affected by factors such as liver health, age, and the presence of other medications . Additionally, the stability and efficacy of the compound can be influenced by factors such as pH and temperature.
生物活性
The compound 2-{[1-(5-chloropyrimidin-2-yl)azetidin-3-yl]methyl}-6-(3,5-dimethyl-1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one is a heterocyclic organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. Its unique structure combines elements from various pharmacologically active moieties, making it a candidate for multiple therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure and Properties
The compound can be described by the following structural formula:
Molecular Weight: 320.79 g/mol
IUPAC Name: this compound
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. Preliminary studies suggest that it may exert its effects through:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways or signal transduction.
- Receptor Modulation : It may act as an agonist or antagonist at various receptors, influencing physiological responses such as inflammation and cell proliferation.
Anticancer Activity
Recent studies have evaluated the anticancer potential of this compound against various cancer cell lines. For instance:
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
C6 Glioma | 5.13 | Induces apoptosis |
SH-SY5Y Neuroblastoma | 5.00 | Cell cycle arrest |
A549 Lung Cancer | 8.34 | Inhibits cell proliferation |
In vitro assays demonstrated that the compound significantly reduces cell viability in these lines, indicating potential as a therapeutic agent for glioma and neuroblastoma treatment .
Antioxidant Properties
The compound has also been investigated for its antioxidant capabilities. Molecular docking studies revealed that it can scavenge reactive oxygen species (ROS), thereby protecting cells from oxidative stress . This property could be beneficial in preventing cancer progression and other oxidative stress-related diseases.
Case Studies
A notable case study involved the evaluation of the compound's effects on glioma cells. Treatment with varying concentrations led to significant reductions in cell viability and induced apoptosis as confirmed by flow cytometry analysis. The study highlighted the compound's ability to cause cell cycle arrest at multiple phases (G0/G1, S, G2/M), showcasing its potential as a targeted cancer therapy .
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound's biological activity, it is essential to compare it with structurally similar compounds:
Compound Name | Anticancer Activity | Mechanism of Action |
---|---|---|
5-chloro-N-[1-(5-chloropyrimidin-2-yl)piperidin] | Moderate | GPR119 receptor agonist |
3,5-Dimethylpyrazole derivatives | Variable | Diverse mechanisms including enzyme inhibition |
This comparison illustrates that while similar compounds exhibit biological activity, the specific combination of azetidine and pyrazole moieties in our compound enhances its potency and selectivity against cancer cells.
属性
IUPAC Name |
2-[[1-(5-chloropyrimidin-2-yl)azetidin-3-yl]methyl]-6-(3,5-dimethylpyrazol-1-yl)pyridazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClN7O/c1-11-5-12(2)25(21-11)15-3-4-16(26)24(22-15)10-13-8-23(9-13)17-19-6-14(18)7-20-17/h3-7,13H,8-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPAZQIVUYQLAIP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NN(C(=O)C=C2)CC3CN(C3)C4=NC=C(C=N4)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClN7O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。